molecular formula C17H10N2O5 B14496156 2-[3-(4-Nitrophenyl)-3-oxoprop-1-en-2-yl]-1H-isoindole-1,3(2H)-dione CAS No. 63457-11-4

2-[3-(4-Nitrophenyl)-3-oxoprop-1-en-2-yl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B14496156
CAS No.: 63457-11-4
M. Wt: 322.27 g/mol
InChI Key: PNGRNZQABTVHDM-UHFFFAOYSA-N
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Description

2-[3-(4-Nitrophenyl)-3-oxoprop-1-en-2-yl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Nitrophenyl)-3-oxoprop-1-en-2-yl]-1H-isoindole-1,3(2H)-dione typically involves the condensation of 4-nitrobenzaldehyde with phthalic anhydride in the presence of a base, followed by cyclization to form the isoindole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Nitrophenyl)-3-oxoprop-1-en-2-yl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

Scientific Research Applications

2-[3-(4-Nitrophenyl)-3-oxoprop-1-en-2-yl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(4-Nitrophenyl)-3-oxoprop-1-en-2-yl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitro group and isoindole ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-Nitrophenyl)-3-oxoprop-1-en-2-yl]-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of the nitro group and isoindole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

63457-11-4

Molecular Formula

C17H10N2O5

Molecular Weight

322.27 g/mol

IUPAC Name

2-[3-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]isoindole-1,3-dione

InChI

InChI=1S/C17H10N2O5/c1-10(15(20)11-6-8-12(9-7-11)19(23)24)18-16(21)13-4-2-3-5-14(13)17(18)22/h2-9H,1H2

InChI Key

PNGRNZQABTVHDM-UHFFFAOYSA-N

Canonical SMILES

C=C(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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